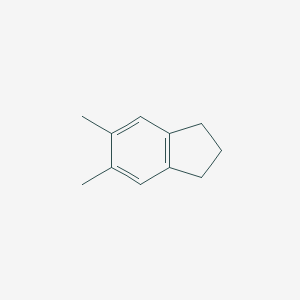

1H-Indene, 2,3-dihydro-5,6-dimethyl-

Description

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-6-10-4-3-5-11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXZLQYYRMVUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2)C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148066 | |

| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-22-5 | |

| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

1H-Indene, 2,3-dihydro-5,6-dimethyl- has been investigated for various applications in scientific research:

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its derivatives are often utilized in creating novel compounds with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity : Research indicates that derivatives of this compound exhibit potential biological activities, including antiviral and anticancer properties. Studies have shown that these derivatives may interact with specific molecular targets to modulate biological pathways effectively .

Medicine

- Pharmacological Potential : Ongoing research is exploring the use of 1H-Indene, 2,3-dihydro-5,6-dimethyl- as a pharmacophore in drug development. Its unique structure allows for modifications that could enhance therapeutic efficacy against various diseases.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with tailored properties. Its derivatives can be engineered for specific applications in polymer chemistry and other industrial processes.

Case Study 1: Antiviral Activity

Research conducted on derivatives of 1H-Indene, 2,3-dihydro-5,6-dimethyl- demonstrated promising antiviral activities against specific viral strains. The study focused on understanding the mechanism of action by which these compounds inhibit viral replication through enzyme inhibition.

Case Study 2: Anticancer Properties

Another study explored the anticancer potential of modified versions of this compound. The findings indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methyl Substituents

Compound A : 1H-Indene, 2,3-Dihydro-1,2-Dimethyl-

- CAS : 4175-53-5

- Formula : C₁₁H₁₄

- MW : 146.23 g/mol

- Key Differences : Methyl groups at positions 1 and 2 instead of 5 and 6. This substitution reduces steric hindrance in the cyclopentene region but increases electron density in the adjacent benzene ring .

Compound B : 1H-Indene, 2,3-Dihydro-1,1,5,6-Tetramethyl-

- CAS : 942-43-8

- Formula : C₁₃H₁₈

- MW : 174.28 g/mol

- Key Differences: Additional methyl groups at positions 1 and 1'.

Data Table 1 : Methyl-Substituted Dihydroindenes

| Compound | CAS | Formula | MW (g/mol) | Substituents | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | 1075-22-5 | C₁₁H₁₄ | 146.23 | 5,6-dimethyl | Moderate hydrophobicity |

| Compound A | 4175-53-5 | C₁₁H₁₄ | 146.23 | 1,2-dimethyl | Higher electron density |

| Compound B | 942-43-8 | C₁₃H₁₈ | 174.28 | 1,1,5,6-tetramethyl | Enhanced steric hindrance |

Analogs with Methoxy Substituents

Compound C : 1H-Indene, 2,3-Dihydro-5,6-Dimethoxy-1,2-Dimethyl-

- CAS : 688318-49-2

- Formula : C₁₃H₁₈O₂

- MW : 206.13 g/mol

- Key Differences : Methoxy groups at positions 5 and 6 increase polarity (PSA: 18.46 Ų) compared to methyl groups. Predicted boiling point: 283.6±40.0°C; density: 0.998±0.06 g/cm³ .

Compound D : 1H-Inden-1-one, 2,3-Dihydro-5,6-Dimethoxy-3,3-Dimethyl-

Sulfur-Containing Analog: Dimethipin

Compound E : 1,4-Dithiin, 2,3-Dihydro-5,6-Dimethyl-, 1,1,4,4-Tetraoxide (Dimethipin)

Pharmaceutical Derivative: Donepezil Hydrochloride

Compound F : (±)-2,3-Dihydro-5,6-Dimethoxy-2-[[1-(Phenylmethyl)-4-Piperidinyl]Methyl]-1H-Inden-1-One

- CAS : Refer to Donepezil (DrugBank: DB00843)

- Formula: C₂₄H₂₉NO₃·HCl

- MW : 415.95 g/mol (free base)

- Key Differences: A complex indanone derivative with a piperidinylmethyl group. Clinically used as an acetylcholinesterase inhibitor for Alzheimer’s disease .

Preparation Methods

Friedel-Crafts Alkylation and Cyclization Pathways

The Friedel-Crafts reaction remains a cornerstone for constructing aromatic systems with alkyl substituents. A notable adaptation involves m-xylene derivatives as starting materials. For instance, m-methylbenzoyl chloride undergoes Friedel-Crafts acylation with propylene in the presence of aluminum trichloride () to form 2,6-dimethyl-1-indanone . This intermediate is pivotal, as subsequent reduction of the ketone moiety yields the 2,3-dihydro structure.

Reaction Conditions and Optimization

-

Catalyst : (1.05–2.0 equivalents relative to acyl chloride) .

-

Solvent : 1,2-Dichloroethane, enabling efficient mixing and catalyst activity .

Post-acylation, propylene gas is introduced to facilitate alkylation. The dual role of in both acylation and alkylation steps minimizes side reactions, achieving an 80% yield of 2,6-dimethyl-1-indanone . Reduction via Clemmensen conditions (, HCl) or catalytic hydrogenation (, ) then converts the ketone to the methylene group, yielding the target dihydroindene.

Acid-Catalyzed Cyclization of Substituted Alcohols

A cyclization strategy leverages substituted alcohols to form the indene backbone. In Referential Example 11 of US Patent 6,340,682, 4-(3,4-dimethoxyphenyl)-2-methylbutan-2-ol undergoes sulfuric acid-mediated cyclization to produce 5,6-dimethoxy-1,1-dimethylindane . Adapting this method for methyl substituents requires substituting methoxy groups with methyl via prior alkylation.

Critical Steps and Modifications

-

Substrate Preparation : Ethylbenzene derivatized with methyl groups via propionyl chloride and .

-

Cyclization Agent : Concentrated (85%) at 0°C for 30 minutes .

-

Workup : Extraction with diethyl ether, followed by washes with sodium bicarbonate and brine .

While the original protocol yields 5,6-dimethoxy derivatives , replacing methoxy precursors with methylated intermediates (e.g., using methyl chloride instead of propionyl chloride) could direct the synthesis toward 5,6-dimethyl analogs. This approach, however, necessitates stringent control over electrophilic substitution regiochemistry to avoid para-methyl byproducts.

Palladium-Catalyzed Hydrogenation of Indene Derivatives

Catalytic hydrogenation offers a direct route to saturate indene’s double bond. A Chinese patent (CN103539677B) details the synthesis of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride using palladium on carbon () under hydrogen pressure . By substituting ethyl groups with methyl and omitting the amine functionality, this method becomes applicable to the target compound.

Hydrogenation Protocol

Notably, the starting material for this route—5,6-dimethylindene—may be synthesized via Friedel-Crafts alkylation of toluene derivatives, followed by dehydrogenation if necessary.

Comparative Analysis of Synthetic Routes

*Reported for methoxy analog; methyl variant yield inferred.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indene, 2,3-dihydro-5,6-dimethyl-, and how can its structure be confirmed?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or cyclization of substituted precursors. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying methyl group positions (e.g., 5,6-dimethyl substitution). Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 146 for C₁₁H₁₄ ). Gas chromatography (GC) retention indices (e.g., 1371.88 and 1375.88 for isomers ) and comparison with NIST reference data further validate purity and identity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s stereochemistry and functional groups?

- Methodological Answer :

- NMR : ¹H NMR distinguishes between diastereotopic protons in the indene ring, while ¹³C NMR identifies quaternary carbons. Methyl groups at positions 5 and 6 show distinct splitting patterns .

- IR Spectroscopy : Detects C-H stretching in aromatic and aliphatic regions, confirming the dihydro-indene backbone .

- High-Resolution MS (HRMS) : Validates molecular formula (e.g., m/z 146.23 for C₁₁H₁₄ ).

Advanced Research Questions

Q. How can chromatographic methods resolve co-eluting isomers of dihydro-dimethyl indene derivatives?

- Methodological Answer : Two-dimensional GC (GC×GC) coupled with time-of-flight MS (TOF-MS) improves separation efficiency. For example, isomers like 1,3-dimethyl and 5,6-dimethyl derivatives exhibit distinct second-dimension retention ratios (e.g., 1.459 vs. 1.478 ). Optimizing column polarity and temperature gradients minimizes overlap. Retention index databases (e.g., NIST ) are critical for cross-referencing.

Q. What strategies address contradictory spectral data when identifying methyl-substituted indene derivatives?

- Methodological Answer :

- Cross-Validation : Compare MS fragmentation patterns with NIST library entries (e.g., m/z 146 for C₁₁H₁₄ isomers ).

- Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways.

- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and MS fragmentation, resolving ambiguities in positional isomers .

Q. How can computational chemistry predict the reactivity of 5,6-dimethyl-substituted indene in Diels-Alder reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess electron-rich diene reactivity. Substituent effects (e.g., methyl groups) alter orbital energies .

- Molecular Dynamics (MD) Simulations : Model steric effects of 5,6-dimethyl groups on transition-state geometries.

- Benchmarking : Validate predictions against experimental cycloaddition yields (e.g., synthetic routes in ).

Q. What protocols isolate and characterize pharmaceutical impurities derived from dihydro-dimethyl indene scaffolds?

- Methodological Answer :

- HPLC Purification : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to isolate impurities (e.g., Donepezil intermediates ).

- LC-MS/MS : Confirm impurity structures via fragmentation patterns (e.g., m/z 360 for hydrazone derivatives ).

- Stability Studies : Monitor degradation under stress conditions (e.g., pH, temperature) using accelerated stability chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.